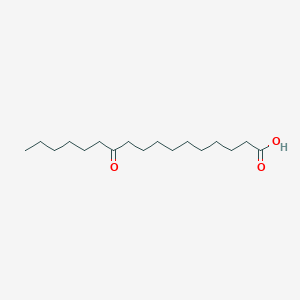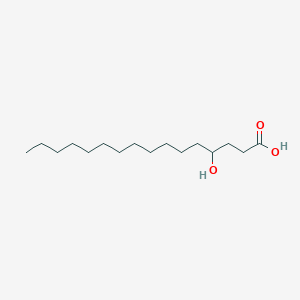
4-Hydroxyhexadecanoic acid
説明
4-Hydroxyhexadecanoic acid is a useful research compound. Its molecular formula is C16H32O3 and its molecular weight is 272.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxyhexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxyhexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biosynthesis of Value-Added Bioproducts 4-Hydroxybenzoic acid (4-HBA), closely related to 4-Hydroxyhexadecanoic acid, has shown potential as a versatile intermediate for producing value-added bioproducts with applications in food, cosmetics, pharmacy, and more. Recent advances in biosynthetic techniques, particularly through synthetic biology and metabolic engineering, have enabled the efficient biosynthesis of 4-HBA, which can be used as a starting feedstock for a variety of industrially pertinent compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).
Role in Membrane Disorders and Oxidative Stress The study of ethanolamine phospholipid adducts with hydroxy-alkenals provides insights into the role of compounds like 4-Hydroxyhexadecanoic acid in cellular systems. These adducts, formed in response to oxidative stress, have been characterized and evaluated, suggesting their potential as specific markers of membrane disorders occurring in pathophysiological states associated with oxidative stress (Bacot et al., 2007).
Biomanufacturing from Renewable Resources The metabolic engineering of Escherichia coli for 4-HMA production, a compound related to 4-Hydroxyhexadecanoic acid, represents a significant development in biomanufacturing. This engineered strain efficiently co-ferments glucose and xylose, demonstrating a promising route for producing 4-HMA from lignocellulosic biomass, highlighting the potential for similar applications with 4-Hydroxyhexadecanoic acid (Fei-Fei et al., 2016).
Production of Bioplastics and Biochemicals 4-Hydroxybutyric acid (4-HB), a compound similar to 4-Hydroxyhexadecanoic acid, serves as a key platform chemical for industrial applications like bioplastics production. Research on Methylosinus trichosporium OB3b demonstrates the potential of using methane as a carbon source for synthesizing polyhydroxyalkanoates and their monomers, including compounds similar to 4-Hydroxyhexadecanoic acid (Nguyen & Lee, 2021).
Applications in Antimicrobial and CNS Research Compounds derived from 11-hydroxyhexadecanoic acid, structurally related to 4-Hydroxyhexadecanoic acid, have shown antimycobacterial activity and effects on the central nervous system in research studies. These findings highlight the potential biomedical applications of hydroxyhexadecanoic acid derivatives in treating infections and modulating CNS activity (León‐Rivera et al., 2008).
Role in Lipid Peroxidation and Human Health Studies on lipid peroxidation markers have identified compounds like 4-Hydroxyhexadecanoic acid as products of fatty acid hydroperoxides. These compounds can serve as specific markers of lipid peroxidation, aiding in the understanding of cellular oxidative stress and its impact on human health (Guichardant et al., 2004).
Identification in Bacterial Biosynthetic Pathways Research on various aerobic Gram-negative bacteria utilizing 4-Hydroxyhexanoic acid as a carbon source for growth and synthesis of polyhydroxyalkanoic acids (PHA) sheds light on the potential of 4-Hydroxyhexadecanoic acid in bacterial biosynthetic pathways. These findings open up possibilities for its application in the production of biodegradable polymers (Valentin et al., 2004).
特性
IUPAC Name |
4-hydroxyhexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZURESODGZJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311208 | |
| Record name | 4-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyhexadecanoic acid | |
CAS RN |
86233-85-4 | |
| Record name | 4-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86233-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



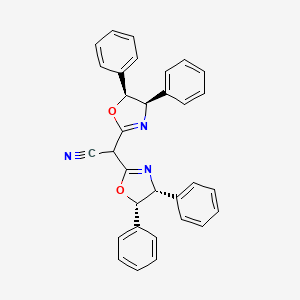

![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)
![Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl](/img/structure/B8223158.png)
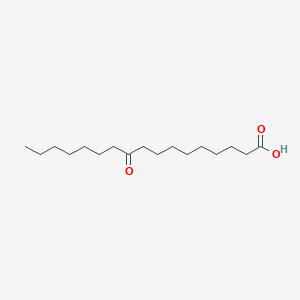

![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223182.png)

methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223198.png)

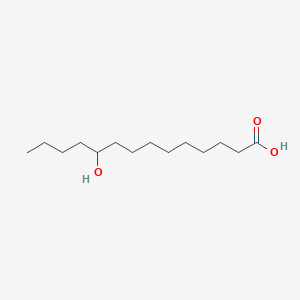
![2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B8223208.png)

